molecular formula C9H14O5 B13348595 Methyl 2-deoxy-beta-D-alloside 3,4-carbonate

Methyl 2-deoxy-beta-D-alloside 3,4-carbonate

Cat. No.: B13348595
M. Wt: 202.20 g/mol
InChI Key: CEVALZNMSHYICJ-BMLSCUAFSA-N
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Description

Methyl 2-deoxy-beta-D-alloside 3,4-carbonate is a specialty compound used primarily in proteomics research. It has the molecular formula C9H14O5 and a molecular weight of 202.20 . This compound is known for its unique structure and properties, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-beta-D-alloside 3,4-carbonate typically involves the protection of hydroxyl groups followed by selective deprotection and carbonate formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-beta-D-alloside 3,4-carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted products, depending on the type of reaction and reagents used .

Scientific Research Applications

Methyl 2-deoxy-beta-D-alloside 3,4-carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-beta-D-alloside 3,4-carbonate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-deoxy-beta-D-alloside 3,4-carbonate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo selective reactions and its role in specific biochemical pathways make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(3aS,4R,6R,7aS)-4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one

InChI

InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3/t5-,6-,7-,9+/m0/s1

InChI Key

CEVALZNMSHYICJ-BMLSCUAFSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2[C@H](CC(=O)O2)[C@@H](O1)CO

Canonical SMILES

COC1CC2C(CC(=O)O2)C(O1)CO

Origin of Product

United States

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